molecular formula C22H20N4O2 B4516011 3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B4516011
M. Wt: 372.4 g/mol
InChI Key: YEMVLBBAWPPSKJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a propanamide derivative featuring a benzimidazole core substituted with a pyridinyl group at position 2 and a methoxyphenyl group at the propanamide side chain. The methoxy group on the phenyl ring may enhance solubility due to its electron-donating properties, while the pyridinyl group could contribute to π-π stacking interactions in molecular recognition .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-20-7-3-2-5-15(20)8-11-21(27)24-17-9-10-18-19(13-17)26-22(25-18)16-6-4-12-23-14-16/h2-7,9-10,12-14H,8,11H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMVLBBAWPPSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the propanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzimidazole vs. Pyrazole/Tetrazole Derivatives
  • Target Compound : The benzimidazole core (with a pyridinyl substituent) provides a rigid, planar structure conducive to intercalation or binding to hydrophobic pockets.
  • Analog 1: N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide () replaces benzimidazole with a tetrazole ring.
  • Analog 2 : N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () uses a pyrazole ring, which is smaller and less hydrophobic than benzimidazole, possibly lowering binding affinity but increasing solubility .
Substitution Patterns
  • Pyridinyl vs. Thiazolyl : The target’s pyridinyl group contrasts with thiazolyl substituents in pesticidal propanamides (e.g., Reference Compound P6 in ). Thiazoles are sulfur-containing heterocycles that may enhance pesticidal activity via electrophilic interactions, whereas pyridines offer hydrogen-bonding capabilities .

Side Chain and Substituent Analysis

Compound Substituents on Propanamide Chain Heterocyclic Core Molecular Weight Key Features
Target Compound 2-Methoxyphenyl, Pyridinyl-benzimidazole Benzimidazole + Pyridine ~393.43 g/mol* High rigidity, potential CNS activity
N-(2-Fluorophenyl)-... (E4) 2-Methoxyphenyl, Tetrazole Tetrazole 341.35 g/mol Metabolic stability, polar
N-(2-Methoxyphenyl)-... (E7) 1H-Pyrazol-1-yl Pyrazole ~260.30 g/mol* Increased solubility, lower affinity
Pesticidal P6 (E6) 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl Thiazole + Pyridine ~409.47 g/mol* Electrophilic sulfur, pesticidal use

*Calculated based on molecular formulas; exact values may vary.

Implications of Structural Differences on Bioactivity

  • Target vs. Tetrazole Analogs (E4, E5) : The benzimidazole-pyridine system in the target may favor interactions with heme-containing enzymes (e.g., cytochrome P450) or DNA topoisomerases, whereas tetrazole analogs (E4, E5) are more suited for angiotensin II receptor modulation due to their acidic proton .
  • Target vs. Pesticidal Propanamides (E6): The thiazole and trifluoropropyl groups in pesticidal compounds (E6) suggest non-polar target sites (e.g., insect GABA receptors), while the target’s polar pyridinyl and methoxyphenyl groups could align with mammalian receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

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